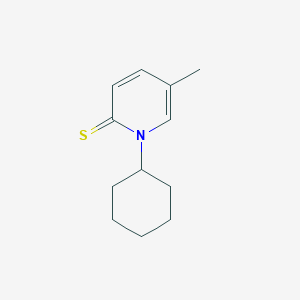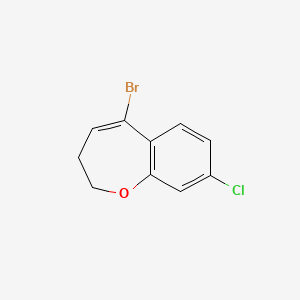
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxepin family. This compound is characterized by the presence of a benzene ring fused to an oxepin ring, with bromine and chlorine substituents at the 5 and 8 positions, respectively. The compound’s molecular formula is C10H8BrClO .
Métodos De Preparación
The synthesis of 1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated aromatic precursors, which undergo cyclization in the presence of a suitable catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- can be compared with other benzoxepin derivatives, such as:
1-Benzoxepin, 5-bromo-2,3-dihydro-: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-Benzoxepin, 8-chloro-2,3-dihydro-: Lacks the bromine substituent, leading to different chemical and biological properties.
1-Benzoxepin, 5,8-dichloro-2,3-dihydro-: Contains two chlorine substituents, which may enhance certain activities but reduce others.
These comparisons highlight the uniqueness of 1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- in terms of its specific substituents and their impact on its properties and applications.
Propiedades
Número CAS |
832677-00-6 |
|---|---|
Fórmula molecular |
C10H8BrClO |
Peso molecular |
259.52 g/mol |
Nombre IUPAC |
5-bromo-8-chloro-2,3-dihydro-1-benzoxepine |
InChI |
InChI=1S/C10H8BrClO/c11-9-2-1-5-13-10-6-7(12)3-4-8(9)10/h2-4,6H,1,5H2 |
Clave InChI |
ROURTBPWACWYOL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C2)Cl)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


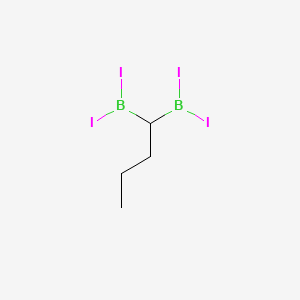
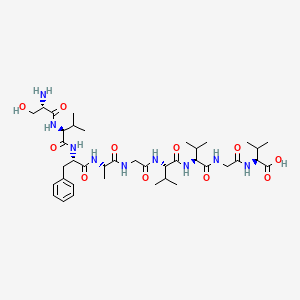
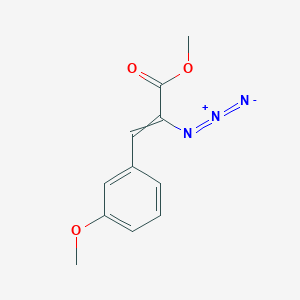
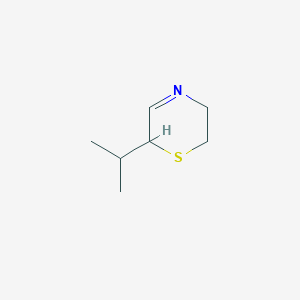
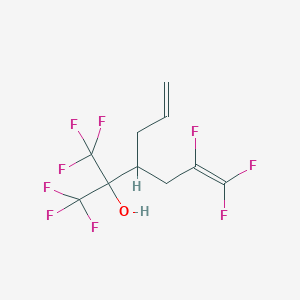
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
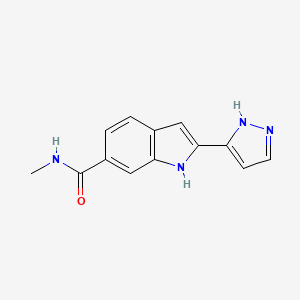
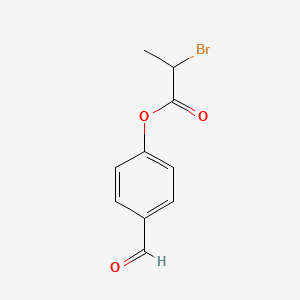
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
